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molecular formula C15H19NO3 B8779086 Benzyl 4-(oxiran-2-yl)piperidine-1-carboxylate

Benzyl 4-(oxiran-2-yl)piperidine-1-carboxylate

Cat. No. B8779086
M. Wt: 261.32 g/mol
InChI Key: WNTZIPSSAWECHN-UHFFFAOYSA-N
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Patent
US08431590B2

Procedure details

To a solution of NaH (10.4 g, 60% dispersion in mineral oil) in DMSO was added (CH3)3SOI (57 g). The reaction mixture was stirred for 30 min at room temperature followed by the dropwise addition at 0° C. of phenylmethyl 4-formyl-1-piperidinecarboxylate (43 g, which can be purchased from AstaTech, Inc., Bristol, Pa.). The mixture was allowed to stir at room temperature for 1 hour and then quenched with water and extracted with Et2O. The organic layer was washed with H2O, brine, dried over MgSO4, filtered and concentrated to yield a white solid.
Name
Quantity
10.4 g
Type
reactant
Reaction Step One
[Compound]
Name
(CH3)3SOI
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]([CH:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:12])[CH2:7][CH2:6]1)=[O:4].[CH3:21]S(C)=O>>[O:4]1[CH2:21][CH:3]1[CH:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][CH2:14][C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)=[O:12])[CH2:7][CH2:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
(CH3)3SOI
Quantity
57 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
43 g
Type
reactant
Smiles
C(=O)C1CCN(CC1)C(=O)OCC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The organic layer was washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a white solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
O1C(C1)C1CCN(CC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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